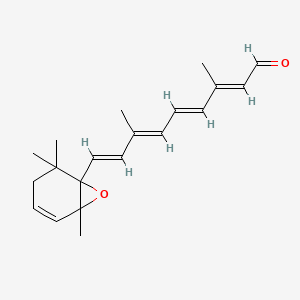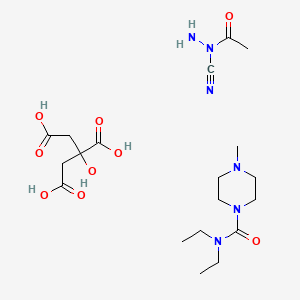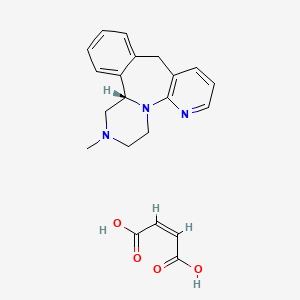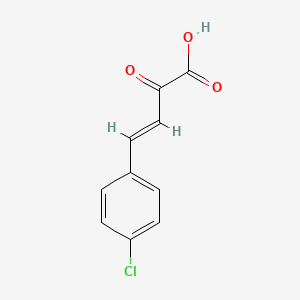
4-(4-Chlorophenyl)-2-oxo-3-butenoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds such as 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid involves reactions with antipyrin to produce corresponding butanoic acid derivatives. These derivatives further react with hydrazines to give pyridazinone derivatives, which are used to prepare dithio derivatives and other heterocyclic compounds exhibiting antimicrobial and antifungal activities (Sayed et al., 2003).
Molecular Structure Analysis
The crystal structure of compounds related to 4-(4-Chlorophenyl)-2-oxo-3-butenoic acid has been investigated, showing specific crystallization patterns and molecular geometries that facilitate the understanding of its chemical behavior and potential interaction with biological targets. For instance, the synthesis and crystal structure of similar chlorophenyl compounds have been studied using X-ray crystallography, NMR, MS, and IR techniques, providing insights into their molecular structure and potential applications (Heng-shan et al., 2005).
Chemical Reactions and Properties
The chemical reactions of 4-(4-Chlorophenyl)-2-oxo-3-butenoic acid and its derivatives often involve the formation of Michael adducts when condensed with compounds containing active methylene groups under Michael reaction conditions. These reactions are crucial for further chemical modifications and synthesis of biologically active molecules (Wasfy et al., 2002).
Physical Properties Analysis
Studies on similar compounds have focused on their vibrational, structural, electronic, and optical properties, utilizing spectroscopic and structural investigations. These studies often employ experimental and theoretical (DFT approach) calculations to understand the stability, reactivity, and optical properties of the compounds, providing insights into their potential applications in materials science and biology (Vanasundari et al., 2018).
Chemical Properties Analysis
The chemical properties of 4-(4-Chlorophenyl)-2-oxo-3-butenoic acid derivatives have been explored through their reactivity in various chemical reactions, including their role in synthesizing heterocyclic compounds and the exploration of their biological activities. Investigations into their reactivity patterns, interaction with biological targets, and potential for forming new chemical entities are key areas of interest (Sayed et al., 2003).
Applications De Recherche Scientifique
Synthesis and Derivatization
4-Oxobutenoic acids, including derivatives such as 4-(4-Chlorophenyl)-2-oxo-3-butenoic acid, are notable for their role as biologically active species and as intermediates in chemical synthesis. A study by Uguen et al. (2021) highlights the development of microwave-assisted synthesis methods for 4-oxo-2-butenoic acids, emphasizing their utility as versatile intermediates for further derivatization. This method applies to a wide range of substrates, including aryl and aliphatic derivatives, indicating the broad applicability of 4-(4-Chlorophenyl)-2-oxo-3-butenoic acid in synthesis processes (Uguen et al., 2021).
Coagulation Effects
A comparative study by Starkova et al. (2013) investigated the effects of 4-chlorophenyl-2-hydroxy-4-oxo-2-butenoate (a closely related compound to 4-(4-Chlorophenyl)-2-oxo-3-butenoic acid) on blood coagulation, both in vitro and in vivo. The findings indicated that this compound significantly reduced blood clotting time, with effects comparable to heparin, a well-known anticoagulant. These results suggest potential applications in the modulation of blood coagulation processes (Starkova et al., 2013).
Inhibition of Enzymatic Activities
The synthesis and evaluation of (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives, related to 4-(4-Chlorophenyl)-2-oxo-3-butenoic acid, have been reported by Oktay et al. (2016). These derivatives exhibited significant inhibitory activities against human carbonic anhydrase isoenzymes, crucial enzymes in physiological processes. The study underscores the potential of such derivatives in developing enzyme inhibitors, which can have various therapeutic applications (Oktay et al., 2016).
Antimicrobial Activities
Research by Behalo and Aly (2010) focused on synthesizing dithiocarbamate derivatives, which include 4-(4-Chlorophenyl)-2-oxo-3-butenoic acid as a structural component. These compounds demonstrated potent antimicrobial activities against selected bacteria and fungi, highlighting another significant application in developing new antimicrobial agents (Behalo & Aly, 2010).
Water Treatment and Environmental Applications
Xu et al. (2018) conducted a study on the degradation of chlorophene, a compound structurally related to 4-(4-Chlorophenyl)-2-oxo-3-butenoic acid, using aqueous permanganate. The research provided insights into the oxidation processes, potential reaction mechanisms, and the application of these reactions in water treatment technologies. This suggests that derivatives of 4-(4-Chlorophenyl)-2-oxo-3-butenoic acid could be relevant in environmental applications, particularly in the degradation of organic pollutants in water (Xu et al., 2018).
Propriétés
IUPAC Name |
(E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO3/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-6H,(H,13,14)/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSPZCGKZYTJOA-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-2-oxo-3-butenoic acid | |
CAS RN |
33185-97-6 | |
| Record name | 4-(4-Chlorophenyl)-2-oxo-3-butenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033185976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




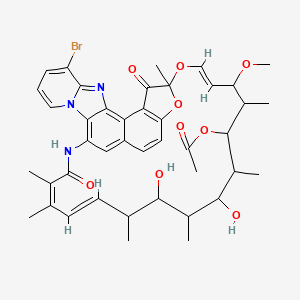
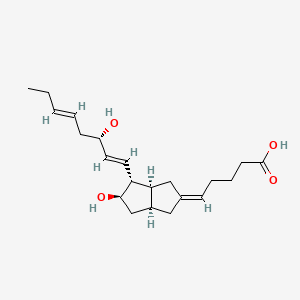
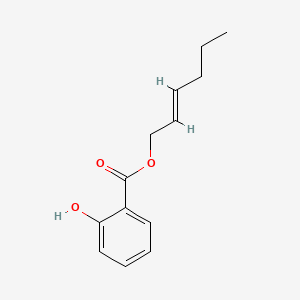
![6-[(1R,5R)-5-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,3-dimethyl-2-oxocyclopentyl]sulfanylhexanoic acid](/img/structure/B1234414.png)
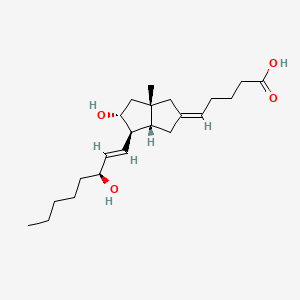
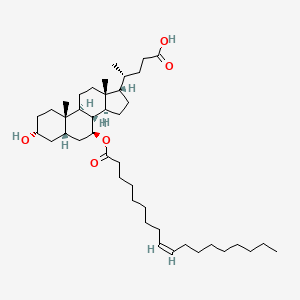
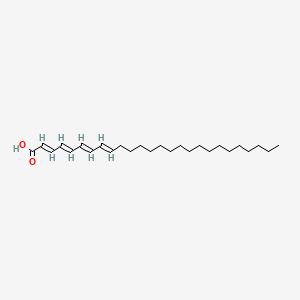
![(1S,9R,11S,12Z,14Z,19Z,22R)-9,11-dihydroxy-22-methyl-6,23-dioxa-26-thia-2,17,27-triazatricyclo[17.5.2.14,7]heptacosa-4,7(27),12,14,19-pentaene-3,18,24-trione](/img/structure/B1234420.png)
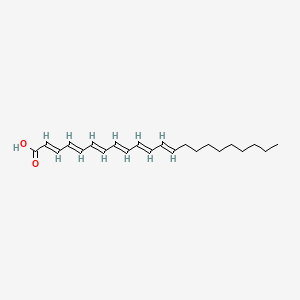
![(3E,5E,7E,9E,11E,13E,15E,17E)-1-[(1S,4S)-1,4-dihydroxy-2,2-dimethyl-6-methylidenecyclohexyl]-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-3,5,7,9,11,13,15,17-octaen-2-one](/img/structure/B1234423.png)
